molecular formula C23H30S2 B14199984 9,9-Bis[(butylsulfanyl)methyl]-9H-fluorene CAS No. 849927-72-6

9,9-Bis[(butylsulfanyl)methyl]-9H-fluorene

Cat. No.: B14199984
CAS No.: 849927-72-6
M. Wt: 370.6 g/mol
InChI Key: RQPQGDCWGPARCI-UHFFFAOYSA-N
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Description

9,9-Bis[(butylsulfanyl)methyl]-9H-fluorene: is a chemical compound known for its unique structure and properties It consists of a fluorene core with two butylsulfanyl groups attached to the 9-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Bis[(butylsulfanyl)methyl]-9H-fluorene typically involves the reaction of fluorene with butylthiol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction. The process may also involve purification steps such as recrystallization to obtain the desired product in high purity .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing efficient purification techniques to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 9,9-Bis[(butylsulfanyl)methyl]-9H-fluorene can undergo various chemical reactions, including:

    Oxidation: The butylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding thiol derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Functionalized fluorenes with various substituents.

Scientific Research Applications

Chemistry: 9,9-Bis[(butylsulfanyl)methyl]-9H-fluorene is used as a building block in organic synthesis

Biology and Medicine:

Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and resins. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-performance materials .

Mechanism of Action

The mechanism of action of 9,9-Bis[(butylsulfanyl)methyl]-9H-fluorene is primarily based on its ability to participate in various chemical reactions. The butylsulfanyl groups can act as nucleophiles or electrophiles, depending on the reaction conditions. This allows the compound to interact with a wide range of molecular targets and pathways, making it a valuable tool in synthetic chemistry .

Comparison with Similar Compounds

Uniqueness: 9,9-Bis[(butylsulfanyl)methyl]-9H-fluorene stands out due to the presence of butylsulfanyl groups, which impart unique reactivity and properties. This makes it particularly useful in applications requiring specific chemical transformations and interactions.

Properties

CAS No.

849927-72-6

Molecular Formula

C23H30S2

Molecular Weight

370.6 g/mol

IUPAC Name

9,9-bis(butylsulfanylmethyl)fluorene

InChI

InChI=1S/C23H30S2/c1-3-5-15-24-17-23(18-25-16-6-4-2)21-13-9-7-11-19(21)20-12-8-10-14-22(20)23/h7-14H,3-6,15-18H2,1-2H3

InChI Key

RQPQGDCWGPARCI-UHFFFAOYSA-N

Canonical SMILES

CCCCSCC1(C2=CC=CC=C2C3=CC=CC=C31)CSCCCC

Origin of Product

United States

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